molecular formula C20H22N4O2S B12470211 N-(2,6-dimethylphenyl)-2-{[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2,6-dimethylphenyl)-2-{[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12470211
M. Wt: 382.5 g/mol
InChI Key: UBVVBLOAOVTHHN-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2-{[5-(2-ethoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetamide: is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a sulfanyl group, and aromatic phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-dimethylphenyl)-2-{[5-(2-ethoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable electrophile.

    Coupling with Aromatic Rings: The final step involves coupling the triazole-sulfanyl intermediate with 2,6-dimethylphenyl and 2-ethoxyphenyl groups through a series of condensation reactions.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the aromatic rings, potentially altering the electronic properties of the compound.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Functionalized aromatic derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.

    Materials Science: Its unique structure makes it a candidate for developing novel materials with specific electronic or optical properties.

Biology and Medicine:

    Antimicrobial Agents: The triazole ring is known for its antimicrobial properties, making this compound a potential candidate for developing new antibiotics.

    Anticancer Research: Studies have explored its potential as an anticancer agent due to its ability to interact with specific molecular targets in cancer cells.

Industry:

    Polymer Additives: The compound can be used as an additive in polymers to enhance their thermal and mechanical properties.

    Dye Synthesis: Its aromatic structure makes it suitable for use in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-2-{[5-(2-ethoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity. Pathways involved include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

  • N-(2,6-dimethylphenyl)-2-{[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • N-(2,6-dimethylphenyl)-2-{[5-(2-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Comparison:

  • Structural Differences: The primary difference lies in the substituents on the phenyl rings (e.g., ethoxy vs. methoxy or chloro groups).
  • Reactivity: These structural variations can significantly impact the compound’s reactivity and binding affinity.
  • Applications: While all these compounds may share similar applications, their efficacy and specificity can vary based on their structural differences.

Properties

Molecular Formula

C20H22N4O2S

Molecular Weight

382.5 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-2-[[5-(2-ethoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H22N4O2S/c1-4-26-16-11-6-5-10-15(16)19-22-20(24-23-19)27-12-17(25)21-18-13(2)8-7-9-14(18)3/h5-11H,4,12H2,1-3H3,(H,21,25)(H,22,23,24)

InChI Key

UBVVBLOAOVTHHN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C2=NC(=NN2)SCC(=O)NC3=C(C=CC=C3C)C

Origin of Product

United States

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